Terpin

Descripción

Historical Context of Terpin (B149876) Hydrate (B1144303) in Pharmaceutical Science

The journey of this compound hydrate in medicine is a compelling narrative of discovery, application, and eventual regulatory scrutiny.

The first physiological investigation of this compound hydrate was conducted by Lépine in 1855, who noted its effects on mucous membranes and the nervous system, similar to oil of turpentine (B1165885). wikipedia.org For over a century, it was a popular and trusted remedy for coughs and congestion. northernsynthesis.eu Its primary therapeutic application was as an expectorant to treat both acute and chronic bronchitis, pneumonia, and other respiratory ailments by loosening mucus. wikipedia.orgdrugbank.com

In the early 20th century, this compound hydrate was commonly available in various formulations, most notably as elixirs. To enhance its antitussive effects, it was often combined with other active ingredients. By 1907, preparations available in the United States included the "Elixir of this compound Hydrate," "Elixir of this compound Hydrate with Codeine," and even "Elixir of this compound Hydrate with Heroin." wikipedia.org These combination products aimed to suppress coughs while also providing the expectorant action of this compound hydrate. The combination with codeine became particularly widespread and was a staple in pharmacies for many years. nih.gov

The regulatory landscape for pharmaceuticals changed significantly in the latter half of the 20th century, with increasing emphasis on the demonstration of both safety and efficacy. In the 1980s and 1990s, the U.S. Food and Drug Administration (FDA) began a systematic review of over-the-counter (OTC) drug ingredients. The FDA concluded that there was inadequate evidence to establish general recognition of the safety and effectiveness of this compound hydrate. northernsynthesis.eutargetmol.com This lack of sufficient modern scientific data led to its removal from marketed medications in the United States. targetmol.com

Despite its withdrawal from the mainstream U.S. market, this compound hydrate has not completely disappeared. It can still be obtained through compounding pharmacies with a physician's prescription. northernsynthesis.eutargetmol.com These specialty pharmacies can prepare formulations of this compound hydrate, often as an elixir, for individual patients. In some other countries, such as the United Kingdom and Thailand, formulations containing this compound hydrate remain available. northernsynthesis.eu

Academic Research Trajectory and Current Relevance of this compound Hydrate

The academic research trajectory of this compound hydrate mirrors its clinical usage. For decades, it was a subject of interest primarily in the context of pharmaceutical preparations and its expectorant properties. patsnap.com However, with the advent of newer, more rigorously tested medications, and its withdrawal from the U.S. market, this compound hydrate has not been a prominent feature in contemporary medical research. patsnap.com Current research on the compound is relatively stable, with most studies confirming its historical effectiveness, but it has largely been superseded by newer expectorants and mucolytics that have more robust clinical data supporting their use. patsnap.com Its current relevance in academic research is minimal, with few new studies being published on its clinical applications.

Sources and Derivations of this compound Hydrate

This compound hydrate is derived from natural sources such as turpentine, which is obtained from the resin of pine trees. It can also be sourced from other plants like oregano, thyme, and eucalyptus. targetmol.com Synthetically, it can be prepared from other volatile oils, such as geraniol (B1671447) and linalool, through the action of dilute acids like sulfuric acid.

Data Tables

Table 1: Historical Timeline of this compound Hydrate

| Year | Event |

|---|---|

| 1855 | First physiological investigation by Lépine. wikipedia.org |

| 1907 | Availability of formulations with codeine and heroin in the U.S. wikipedia.org |

| 1980s-1990s | FDA review leads to market withdrawal in the U.S. northernsynthesis.eutargetmol.com |

Table 2: Common Historical Formulations

| Formulation | Active Ingredients |

|---|---|

| Elixir of this compound Hydrate | This compound Hydrate |

| Elixir of this compound Hydrate with Codeine | This compound Hydrate, Codeine |

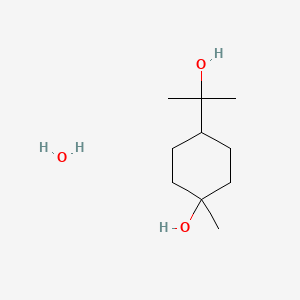

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Investigations of Terpin Hydrate

Mechanism of Action of Terpin (B149876) Hydrate (B1144303) at the Cellular and Molecular Level

The mechanism of action of this compound hydrate is multifaceted, involving direct interactions with respiratory tract cells and subsequent effects on mucus properties and clearance.

This compound hydrate improves mucociliary function by acting directly on the bronchial secretory cells located in the lower respiratory tract. This direct action leads to the liquefaction and facilitated elimination of bronchial secretions. nih.govdrugbank.compharmacompass.comwikipedia.orgwikidoc.orgindiamart.com

The compound's primary role involves enhancing mucociliary function. It is believed to increase the amount of fluid within the respiratory tract, which subsequently boosts the flow and clearance of local irritants. nih.govdrugbank.compharmacompass.com This increase in fluid aids in the liquefaction of bronchial secretions, making them easier to eliminate. nih.govdrugbank.compharmacompass.comwikipedia.orgwikidoc.orgindiamart.comwellmedbangkok.com

This compound hydrate contributes to the reduction of mucus viscosity. nih.govdrugbank.compharmacompass.comwellmedbangkok.compatsnap.comhtppl.co.in By altering the consistency of mucus, it makes coughing more productive and effective, thereby facilitating its expulsion from the respiratory tract. nih.govdrugbank.compharmacompass.com This action helps in loosening phlegm and aiding its clearance. patsnap.com

In addition to its expectorant effects, this compound hydrate also exerts a weak antiseptic effect on the pulmonary parenchyma. nih.govdrugbank.compharmacompass.comwikipedia.orgwikidoc.orgindiamart.compatsnap.com This property may contribute to reducing the microbial load within the respiratory tract, although to a lesser extent compared to dedicated antiseptic agents. patsnap.com

The main constituent of this compound hydrate, this compound, is thought to stimulate the mucous membranes in the bronchi. patsnap.com This stimulation promotes the production of more watery mucus, which in turn dilutes thicker mucus and aids in its loosening and expulsion through coughing. patsnap.com This increased secretion also helps to lubricate the airways. patsnap.com

Pharmacodynamics of this compound Hydrate

As an expectorant, this compound hydrate primarily acts to facilitate the removal of mucus from the respiratory tract. nih.govdrugbank.compharmacompass.com It helps prevent the exacerbation of excessive mucus production and secretion, which can arise from conditions such as airway bacterial or viral infections, asthma, or chronic bronchitis. nih.govdrugbank.compharmacompass.com The compound changes mucus consistency, making coughing more productive. nih.govdrugbank.compharmacompass.com

Facilitation of Mucus Removal from the Respiratory Tract

This compound hydrate is recognized for its ability to facilitate the removal of mucus from the respiratory tract. drugbank.comnih.govpharmacompass.compatsnap.com This action is attributed to its direct influence on the bronchial secretory cells located in the lower respiratory tract. drugbank.comnih.govpharmacompass.comwikipedia.org By acting on these cells, this compound hydrate works to liquefy and promote the elimination of bronchial secretions. drugbank.comnih.govpharmacompass.comwikidoc.orgwikipedia.org The underlying mechanism is thought to involve an increase in the fluid content within the respiratory tract, which subsequently enhances the flow and clearance of local irritants. drugbank.comnih.govpharmacompass.com This improvement in mucociliary function is a key aspect of its therapeutic effect in respiratory conditions. drugbank.comnih.govpharmacompass.comwikipedia.org

Prevention of Exacerbation in Airway Infections

Investigations into this compound hydrate have indicated its role in preventing the exacerbation of excessive mucus production and secretion. This is particularly relevant in conditions stemming from airway bacterial or viral infections, asthma, or chronic bronchitis. drugbank.comnih.govpharmacompass.comechemi.com Beyond its mucolytic properties, this compound hydrate also exhibits a weak antiseptic effect on the pulmonary parenchyma. drugbank.comnih.govpharmacompass.comwikipedia.org This dual mechanism, encompassing both enhanced mucus production and facilitated expulsion, contributes to its benefit in managing symptoms associated with respiratory tract infections where mucus accumulation can lead to discomfort and prolonged illness. patsnap.com

Modulation of Mucus Consistency for Productive Cough

A significant aspect of this compound hydrate's pharmacological action involves its modulation of mucus consistency, which aids in promoting a productive cough. As an expectorant, this compound hydrate alters the consistency of mucus, making it easier to cough up. drugbank.comnih.govpharmacompass.compatsnap.comzeelabpharmacy.com This is achieved by reducing the viscosity of mucus. drugbank.comnih.govpharmacompass.com The compound functions by increasing the secretion of fluids within the respiratory tract. patsnap.comzeelabpharmacy.com This increased fluid production dilutes thicker mucus and phlegm in the lungs, airways, and bronchi, thereby facilitating their expulsion through coughing. patsnap.comzeelabpharmacy.com Specifically, the main constituent, this compound, is believed to stimulate the mucous membranes in the bronchi, leading to the generation of more watery mucus. patsnap.com

Pharmacological Classification of this compound Hydrate: Expectorant Category

This compound hydrate is pharmacologically classified as an expectorant. drugbank.comnih.govpharmacompass.comwikidoc.orgnorthernsynthesis.eupatsnap.comzeelabpharmacy.comncats.iomims.com Expectorants are a class of drugs specifically designed to increase bronchial secretion and enhance the expulsion of mucus from the respiratory system. patsnap.com This category includes agents that increase mucous excretion, as well as mucolytic agents that work by liquefying mucous secretions. nih.govpharmacompass.com

Metabolic Pathways and Biotransformation of this compound Hydrate (Excluding Basic Compound Identification)

The metabolic pathways and biotransformation of this compound hydrate have been investigated, particularly in microbial systems. Studies involving a specific strain of Brevibacterium (strain TH-4) demonstrated its capacity to metabolize cis-terpin hydrate. asm.org During the growth of this bacterium on cis-terpin hydrate as a sole carbon source, the presence of (-)-α-terpineol was detected in the culture fluids. asm.org Further investigations using respirometric methods indicated that the oxidation of this compound hydrate by cell suspensions was coincidentally induced by growth on α-terpineol, and conversely, the oxidation of α-terpineol was similarly induced by growth on this compound hydrate. asm.org This suggests that α-terpineol serves as an intermediate in the metabolic pathway of this compound hydrate within this microbial context. asm.org The stereospecificity of the enzymatic dehydration of this compound hydrate to α-terpineol is also a subject of consideration in these biotransformation processes. asm.org this compound hydrate itself is a derivative of turpentine (B1165885). drugbank.comnih.govpharmacompass.comwikidoc.orgncats.iotexas.gov

Pre Clinical and Clinical Research on Terpin Hydrate

In Vitro Studies on Terpin (B149876) Hydrate (B1144303)

In vitro research on this compound hydrate has primarily contributed to understanding its fundamental properties and potential interactions. While comprehensive detailed findings from in vitro studies directly demonstrating its expectorant action on bronchial secretory cells or mucus viscosity are not extensively reported in the provided literature, its mechanism of action is understood to involve direct stimulation of bronchial secretory cells in the lower respiratory tract. This action aims to liquefy and facilitate the elimination of bronchial secretions, alongside exerting a weak antiseptic effect on the pulmonary parenchyma. It is also thought to increase the fluid content in the respiratory tract, which enhances the flow and clearance of local irritants and reduces mucus viscosity. citeab.comguidetomalariapharmacology.orgnih.gov An example of in vitro research includes studies on the enhancing effect of p-Menthane-3,8-diol (a related compound) on the skin permeation of other substances, such as antipyrine (B355649) and indomethacin, through Yucatan micropig skin, where it partitioned into the skin at relatively high concentrations. herts.ac.uk

Animal Model Research on this compound Hydrate

Animal models have been instrumental in investigating the physiological effects of this compound hydrate, particularly concerning its impact on the respiratory and renal systems.

Effects on Pulmonary Resistance and Surfactant Activity in Lung Damage Models

Studies in animal models have demonstrated the ameliorative effects of this compound hydrate on lung damage. In Wistar rat models administered with Paraquat dichloride to induce lung damage, this compound hydrate was observed to inhibit the increase in pulmonary resistance and the decrease in pulmonary surfactant activity. These findings suggest a protective role of this compound hydrate in maintaining lung mechanics and surfactant function in the context of induced lung injury. fishersci.com The measurement of pulmonary resistance, compliance, and respiratory minute volume in these studies typically involves placing the rat in a cylindrical body plethysmograph. Pulmonary surfactant activity is assessed using methods such as the bubble technique, where the stability ratio of bubbles expressed from excised lung tissue is determined over time.

Table 1: Effects of this compound Hydrate on Pulmonary Parameters in Paraquat-Induced Lung Damage in Rats

| Animal Model | Intervention | Observed Effect on Pulmonary Resistance | Observed Effect on Pulmonary Surfactant Activity | Reference |

| Wistar rats with Paraquat dichloride-induced lung damage | This compound hydrate (50 mg/kg, intragastric, once daily for 2-3 days) | Inhibited increase | Inhibited decrease | fishersci.com |

Observed Diuretic Effects and Renal Manifestations at High Doses

Research in animal models has indicated that this compound hydrate can exert diuretic effects and, at higher doses, lead to renal manifestations. In dogs, the administration of large doses of this compound hydrate has been associated with the occurrence of albuminuria and hematuria. This suggests that while a diuretic effect has been noted, particularly with doses in the range of 200 to 400 mg, excessive exposure in animal models can lead to observable renal changes.

Table 2: Diuretic and Renal Manifestations of this compound Hydrate in Animal Models

| Animal Model | Dose Range | Observed Effect | Reference |

| Dogs | Large doses | Albuminuria and hematuria |

Liver Injury and Hepatic Effects from Prolonged Exposure

Animal model research specifically investigating liver injury and hepatic effects from prolonged exposure to this compound hydrate was not found in the provided search results.

Clinical Efficacy Investigations of this compound Hydrate in Respiratory Conditions

This compound hydrate has a long history of use in managing various respiratory ailments, particularly those characterized by mucus accumulation.

Acute Bronchitis

This compound hydrate has been traditionally used as an expectorant for the treatment of acute and chronic bronchitis, as well as other infectious and inflammatory conditions of the upper respiratory tract. citeab.comguidetomalariapharmacology.orgnih.govherts.ac.uk Its presumed clinical efficacy stems from its ability to facilitate the removal of mucus from the respiratory tract by working directly on bronchial secretory cells to liquefy and aid in the elimination of bronchial secretions. This action is thought to increase respiratory fluid, thereby reducing mucus viscosity and promoting more productive coughing. citeab.comguidetomalariapharmacology.orgnih.gov Despite its long-standing presence in therapeutic practice and its common inclusion in formulations aimed at alleviating cough and congestion, some perspectives suggest that published reports on the efficacy of expectorants, including those in the this compound hydrate group, in robust clinical trials may be limited.

Research on this compound Hydrate in Combination Therapies

This compound Hydrate with Antitussives (e.g., Codeine, Dextromethorphan (B48470), Heroin)

The combination of this compound hydrate with antitussive agents has been a notable area of study and historical pharmaceutical practice.

This compound Hydrate with Codeine: this compound hydrate has been combined with codeine in elixir formulations. Analytical methods, such as those involving distillation, color development, and spectrophotometric readings, were developed in the 1960s to determine the content of this compound hydrate and codeine in these elixirs, indicating their co-formulation and the need for quantitative analysis. wikipedia.orgwikipedia.orgontosight.aithegoodscentscompany.com Codeine functions as a centrally acting opioid antitussive, suppressing the cough reflex by directly affecting the cough center in the medulla. mims.commims.com

This compound Hydrate with Dextromethorphan: Various pharmaceutical preparations, including tablets and elixirs, have combined this compound hydrate with dextromethorphan. wikipedia.orgmims.compedemmorsels.comfishersci.comwikipedia.orgfishersci.ca Dextromethorphan, a non-opioid antitussive, also acts centrally on the medullary cough center to elevate the cough threshold. fishersci.comwikipedia.org While these combinations have been marketed, some research indicates a lack of comprehensive studies on the effects of formulations like Dextromethorphan + Menthol + this compound Hydrate in specific populations, such as breastfeeding or pregnant women, or regarding interactions with food and alcohol. pedemmorsels.com Furthermore, clinical trials examining dextromethorphan alone have yielded conflicting results regarding its efficacy in cough suppression. wikipedia.org

This compound Hydrate with Heroin (Diacetylmorphine): Historically, a combination known as "this compound Hydrate & Heroin" (diacetylmorphine) was a widely available over-the-counter cough medicine. ereztech.comfishersci.camims.com In this formulation, this compound hydrate served as the expectorant, while diacetylmorphine acted as the cough suppressant. fishersci.camims.com This combined drug was utilized for the management of coughs, colds, and influenza. fishersci.camims.com Over time, diacetylmorphine in these preparations was replaced by codeine in 1924, and subsequently, this compound hydrate was substituted with guaifenesin (B1672422) in the 1990s. fishersci.camims.com

This compound Hydrate with Other Expectorants or Mucolytics

This compound hydrate itself functions as an expectorant, increasing bronchial secretion to facilitate the expulsion of mucus. wikipedia.orgmims.compedemmorsels.comuni.lu Research indicates its presence in combination with other agents that possess expectorant or mucolytic properties. These include guaifenesin, ammonium (B1175870) chloride, and sodium citrate. fishersci.caereztech.comsigmaaldrich.comuni.lu Menthol is also frequently found as a co-ingredient in formulations containing this compound hydrate and other expectorants or antitussives. mims.compedemmorsels.com The combined action of these agents aims to enhance the liquefaction and clearance of tenacious bronchial secretions.

This compound Hydrate and Central Nervous System Depressants

Pre-clinical and clinical observations suggest that this compound hydrate may potentiate the effects of other central nervous system (CNS) depressants. fishersci.ca This potential interaction is particularly relevant given that this compound hydrate has been commonly co-formulated with substances known for their CNS depressant effects. For example, codeine, an opioid antitussive often combined with this compound hydrate, is a recognized CNS depressant. mims.com Additionally, antihistamines like brompheniramine, which are found in combination with this compound hydrate, can increase the risk or severity of CNS depression when administered with other CNS depressants. wikipedia.org

This compound Hydrate and Anticoagulants

Available information suggests that individuals undergoing anticoagulant therapy should exercise caution when using this compound hydrate. Potential interactions between this compound hydrate and anticoagulants could influence blood coagulation parameters. However, it is noted that such occurrences are rare. pedemmorsels.com

Toxicological Assessments of Terpin Hydrate

Acute Toxicity Studies of Terpin (B149876) Hydrate (B1144303)

Acute toxicity data for this compound hydrate is limited, with much of the available information being derived from its historical use in combination with other substances like codeine and alcohol. jodrugs.comwikidoc.org Safety data sheets often state that the acute toxicity is not fully known or that information is unavailable. cymitquimica.comselleckchem.compsu.ac.thspectrumchemical.comtrc-canada.comcleanchemlab.com

It is important to note that many commercial preparations of this compound hydrate historically contained a significant amount of ethanol (B145695) (around 42%), and the observed toxicity in cases of overdose was often linked to the effects of ethanol or other active ingredients like codeine or dextromethorphan (B48470). jodrugs.comwikidoc.org

Subacute and Chronic Toxicity Research

Information regarding the subacute and chronic toxicity of this compound hydrate is not extensively detailed in available scientific literature. ndrugs.com1mg.com Repeated or prolonged exposure to the substance is considered to be able to produce target organ damage, with the lungs and mucous membranes being identified as potential targets. psu.ac.th One report mentioned liver cirrhosis in a patient with prolonged high-dose use of a this compound hydrate with codeine product. jodrugs.com However, it is often difficult to isolate the effects of this compound hydrate itself from the other components in these formulations. jodrugs.com

Mechanisms of this compound Hydrate Toxicity

Acetylcholinesterase Inhibition and Acetylcholine (B1216132) Accumulation

Some sources suggest that a mechanism of this compound hydrate's toxicity involves the inhibition of the enzyme acetylcholinesterase. ontosight.ai This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, in the nervous system. ontosight.ai An excess of acetylcholine can disrupt normal nerve signaling, leading to a variety of toxic effects. ontosight.ainih.gov Terpenoids, the class of compounds to which this compound hydrate belongs, have been studied for their potential as cholinesterase inhibitors. nih.govresearchgate.netbiointerfaceresearch.com The accumulation of acetylcholine at different receptors can lead to a range of symptoms. nih.gov

Potential for Central Nervous System Depression

This compound hydrate has been associated with central nervous system (CNS) depression. ontosight.aiontosight.ai This can manifest as drowsiness, confusion, and in severe cases, coma. ontosight.aiontosight.ai The sedative effects of this compound hydrate can be amplified when taken with other CNS depressants, such as alcohol, sedatives, or certain painkillers. patsnap.comwikipedia.org The high alcohol content in many historical this compound hydrate elixirs likely contributed significantly to its CNS depressant effects. wikidoc.orgwikipedia.org

Respiratory Depression

Respiratory depression is a noted adverse effect of this compound hydrate, particularly in overdose situations. wikidoc.orgontosight.aiontosight.aiwikipedia.orgmedonewellness.inaosproduct.com This effect may be linked to its potential for CNS depression. ndrugs.com When combined with other respiratory depressants like codeine or alcohol, this risk is enhanced. ndrugs.comsaokimpharma.com

Cardiac Arrhythmias and Effects on Heart Function

While less common, cardiovascular side effects such as irregular heartbeat or palpitations have been reported in association with this compound hydrate use. patsnap.com An overdose of combination products containing this compound hydrate may lead to a rapid heart rate. truemeds.in However, specific research on the direct effects of this compound hydrate on heart function is not widely available. myupchar.com

Gastrointestinal Disturbances and Irritation

Ingestion of this compound hydrate, particularly on an empty stomach, can lead to gastrointestinal disturbances. jodrugs.com Commonly reported side effects include nausea, vomiting, and stomach upset. medicinenet.compatsnap.commims.com In cases of prolonged use, some individuals have reported experiencing diarrhea, constipation, and flatulence. jodrugs.com While generally considered to cause mild gastrointestinal issues, severe distress has been noted in overdose situations. healthwire.pk

| Reported Gastrointestinal Effect | Associated Conditions | Citation |

| Nausea and Vomiting | Standard use, especially on an empty stomach; Overdose | jodrugs.commedicinenet.compatsnap.commims.comhealthwire.pkdrugfuture.com |

| Stomach Upset/Abdominal Pain | Standard use | medicinenet.compatsnap.comdrugfuture.com |

| Diarrhea | Prolonged use | jodrugs.com |

| Constipation | Prolonged use; Also reported as a side effect in combination products | jodrugs.commedicinenet.commims.comhealthwire.pkmyupchar.comwikipedia.orgsaokimpharma.comaosproduct.com |

| Flatulence | Prolonged use | jodrugs.com |

Neurological Manifestations (e.g., Drowsiness, Dizziness, Confusion, Seizures)

Neurological side effects are a significant concern with this compound hydrate, largely due to its common formulation with central nervous system (CNS) depressants like codeine and alcohol. jodrugs.com Drowsiness and dizziness are frequently reported. medicinenet.compatsnap.commyupchar.com Confusion is another potential manifestation, particularly in the elderly. medicinenet.comhealthwire.pk In cases of overdose or poisoning, more severe neurological effects such as seizures, stupor, and coma can occur. mims.comontosight.ai It is important to note that many of these effects are often attributed to the other substances present in this compound hydrate preparations rather than the this compound hydrate itself. jodrugs.com

| Neurological Manifestation | Associated Conditions/Factors | Citation |

| Drowsiness | Standard use, often due to combination with CNS depressants | jodrugs.commedicinenet.compatsnap.commyupchar.comontosight.aiontosight.ai |

| Dizziness | Standard use | medicinenet.compatsnap.commyupchar.com |

| Confusion | Standard use, especially in the elderly; Overdose | medicinenet.commims.comhealthwire.pkontosight.ai |

| Seizures | Overdose/Poisoning | healthwire.pkontosight.aitruemeds.in |

| Ataxia (impaired coordination) | Overdose | mims.com |

| Coma | Overdose/Poisoning | mims.comontosight.aiontosight.ai |

Risk Assessment and Safety Profile of this compound Hydrate

Hypersensitivity and Contraindications

Hypersensitivity to this compound hydrate or any of its components is a primary contraindication for its use. mims.comtruemeds.inpatsnap.comstellapharm.com Allergic reactions can manifest as skin rash, itching, and swelling. patsnap.comhealthwire.pk Individuals with certain pre-existing conditions should use this compound hydrate with caution or avoid it altogether. These include chronic respiratory conditions like asthma, as the medication could potentially exacerbate symptoms. truemeds.inpatsnap.com It is also contraindicated in patients with severe liver or kidney disease, glaucoma, and difficulties with urination, such as those caused by an enlarged prostate. truemeds.in

Use in Specific Populations (e.g., Pregnant and Breastfeeding Women, Children)

The use of this compound hydrate in pregnant and breastfeeding women is generally contraindicated. stellapharm.comdoctorlib.org This is largely due to the high alcohol content (approximately 42%) in many liquid preparations, which poses a risk to the fetus. doctorlib.org While some older studies did not find a direct link between this compound hydrate exposure and congenital malformations, the potential for fetal alcohol syndrome makes its use during pregnancy inadvisable. doctorlib.org There is a lack of data on the excretion of this compound hydrate in breast milk, and therefore its safety during lactation has not been established. mims.commyupchar.comdoctorlib.org

Due to its potential toxicity and the presence of alcohol, this compound hydrate is not recommended for use in children. saokimpharma.comwho.int Formulations containing codeine are specifically contraindicated in children under 12 years of age and in those under 18 who have undergone tonsillectomy or adenoidectomy, due to the risk of serious and life-threatening respiratory depression. saokimpharma.comstellapharm.com

Interactions with Alcohol

The interaction between this compound hydrate and alcohol is a significant safety concern. medicinenet.compatsnap.com Most this compound hydrate elixirs contain a substantial amount of alcohol, around 42%. jodrugs.comdoctorlib.org Consuming additional alcohol while taking these preparations can potentiate the CNS depressant effects, leading to increased drowsiness and dizziness. medicinenet.comaosproduct.compatsnap.com This combination can impair mental alertness and physical coordination, making activities like driving or operating machinery dangerous. stellapharm.com

Abuse Potential and Substance Dependence Considerations

This compound hydrate, particularly when formulated with codeine, has a potential for abuse and can lead to substance dependence. medicinenet.comwikipedia.org The high alcohol content in elixirs can also contribute to its abuse potential. wikipedia.org Long-term or excessive use of preparations containing codeine can result in physical and psychological dependence. medicinenet.comstellapharm.com The rewarding effects of the opioid combined with the CNS depressant effects of the alcohol create a risk for misuse. txcourts.govfda.gov The Controlled Substances Act classifies drugs based on their abuse potential, and substances with a high potential for abuse are subject to strict regulation. ojp.gov

Aspiration Risk

When evaluating the toxicological profile of this compound hydrate, the potential for aspiration, particularly in cases of overdose, is a significant concern. Aspiration, the accidental inhalation of foreign material into the lungs, can lead to serious respiratory complications. The risk of aspiration is heightened in situations where an individual has a decreased level of consciousness or a compromised gag reflex, which can be a consequence of ingesting large amounts of substances that depress the central nervous system (CNS). jodrugs.com

This compound hydrate was often formulated in elixirs that contained a high concentration of alcohol, around 42%. jodrugs.com This alcohol content can itself cause CNS depression, leading to drowsiness and a reduced level of consciousness. jodrugs.comontosight.ai Furthermore, this compound hydrate was frequently combined with other CNS depressants such as codeine or dextromethorphan. jodrugs.com The synergistic effect of these compounds can significantly increase the risk of CNS depression and, consequently, the danger of aspiration.

Given these risks, inducing vomiting (emesis) is not recommended in cases of this compound hydrate overdose, especially when it is part of a combination product containing other CNS depressants. jodrugs.com The primary concern is that a patient with a depressed mental state may aspirate the stomach contents during vomiting. jodrugs.com Similarly, pre-hospital administration of activated charcoal is cautioned against in patients who are at risk for sudden seizures or a decline in mental status, as this also poses an aspiration risk if the patient vomits. jodrugs.com

Management Strategies for this compound Hydrate Poisoning

The management of this compound hydrate poisoning is primarily focused on supportive care and decontamination, as there is no specific antidote for this compound hydrate itself. jodrugs.commedchemexpress.com Treatment strategies often need to account for the other substances present in combination formulations, such as alcohol, codeine, or dextromethorphan. jodrugs.com

Supportive Care and Gastric Decontamination

Supportive care is the cornerstone of managing this compound hydrate poisoning. ontosight.aimedchemexpress.comontosight.aiontosight.ai This involves monitoring the patient's vital signs, particularly respiratory function, and managing any symptoms that arise. ontosight.aiontosight.ai In cases of a potentially life-threatening ingestion, gastric lavage may be considered if it can be performed within an hour of ingestion. jodrugs.com However, this procedure is contraindicated in patients with a decreased level of consciousness unless the airway is protected, for instance, through endotracheal intubation. jodrugs.com The patient is typically placed in a head-down, left lateral decubitus position to minimize the risk of aspiration during the procedure. jodrugs.com

Activated Charcoal Administration

Activated charcoal is a key intervention in managing this compound hydrate overdose. jodrugs.comontosight.aiontosight.aiontosight.ai It works by adsorbing the toxin within the gastrointestinal tract, thereby preventing its systemic absorption. nih.gov For optimal effectiveness, activated charcoal should be administered as soon as possible, ideally within one hour of the toxin's ingestion. jodrugs.comnih.govnih.gov

The administration of activated charcoal should be carefully considered in the context of the patient's clinical status. nih.gov A major contraindication for its use is a compromised airway or a decreased level of consciousness in a patient who has not been intubated, due to the significant risk of aspiration. jodrugs.comnih.gov

Table 1: Activated Charcoal Dosing for this compound Hydrate Poisoning

| Patient Group | Usual Dose of Activated Charcoal |

|---|---|

| Adults and Adolescents | 25 to 100 grams |

| Children (1 to 12 years) | 25 to 50 grams |

| Infants (less than 1 year) | 1 g/kg |

Source: jodrugs.com

Symptom Management and Intensive Care Requirements

The treatment for this compound hydrate poisoning is largely symptomatic and supportive. jodrugs.commedchemexpress.commcpharma.com.mm In cases of severe poisoning, particularly when other CNS depressants are involved, intensive care may be necessary. ontosight.aiontosight.ai This can include monitoring of cardiac function and, in instances of respiratory failure, mechanical ventilation. ontosight.ai

Since many this compound hydrate preparations also contained codeine or dextromethorphan, management must also address the potential toxicity of these substances. jodrugs.com For example, in the case of codeine toxicity, the administration of naloxone (B1662785) may be required to reverse opioid-induced respiratory depression. jodrugs.com Patients who have ingested significant amounts of this compound hydrate with dextromethorphan may need to be evaluated for both ethanol and dextromethorphan intoxication. jodrugs.com

Advanced Research in Terpin Hydrate Synthesis and Manufacturing

Synthetic Routes and Methodologies for Terpin (B149876) Hydrate (B1144303) Production

Hydration of Alpha-Pinene

The principal industrial method for producing this compound hydrate is the hydration of α-pinene, a bicyclic monoterpene. This reaction involves the addition of water across the double bond of the α-pinene molecule, leading to the formation of cis-p-menthane-1,8-diol, which crystallizes as a monohydrate. nih.gov

The hydration of α-pinene is almost exclusively carried out using acid catalysts. Various acids have been investigated to optimize the reaction, each with distinct advantages and disadvantages concerning reaction rates, yields, and by-product formation.

Tartaric Acid-Boric Acid : A composite catalyst system comprising tartaric acid and boric acid has been shown to effectively catalyze the hydration of α-pinene. mdpi.com This system offers the advantage of operating at a lower temperature range (20–25 °C) and avoids the intense heat release associated with sulfuric acid, potentially reducing the need for extensive cooling infrastructure in industrial settings. mdpi.com

Chloroacetic Acid : Monochloroacetic acid (MCA) has been identified as an effective catalyst for the hydration of α-pinene. nih.gov Studies have also explored the use of chloroacetic acid in conjunction with natural clays (B1170129), where the acid treatment enhances the catalytic activity of the clay by increasing its acidity. researchgate.net

Formic Acid : Formic acid has been utilized in combination with other acids, such as sulfuric acid, to improve the yield of terpineol (B192494), the subsequent product of this compound hydrate dehydration. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound hydrate while minimizing reaction time and energy consumption. Key parameters that are frequently adjusted include:

Temperature : The reaction temperature significantly influences the rate of hydration and the formation of by-products. For sulfuric acid catalysis, temperatures are typically maintained between 25°C and 40°C. google.comgoogle.com Higher temperatures can accelerate the reaction but also promote the formation of unwanted isomers. nih.gov The tartaric acid-boric acid system allows for lower reaction temperatures of 20–25 °C. mdpi.com

Time : Reaction times for this compound hydrate synthesis can be lengthy, often extending for many hours to achieve high conversion rates. google.compjsir.org For instance, reactions catalyzed by sulfuric acid may require 30 to 40 hours. google.com Research into more efficient catalysts aims to reduce these extended reaction times.

Catalyst Concentration : The concentration of the acid catalyst is a critical factor. For sulfuric acid, concentrations around 30% are commonly used. mdpi.com The optimal concentration for benzene- and toluene-sulfonic acids has been found to be 30% and 40%, respectively. pjsir.org

Stirring Rate : Vigorous agitation is necessary to ensure proper mixing of the immiscible α-pinene and aqueous acid phases, thereby promoting the reaction rate. pjsir.orggoogle.com Stirring rates of 500 rpm or higher are often employed in laboratory-scale syntheses. mdpi.com

| Catalyst System | Temperature (°C) | Time (h) | Key Observations | Reference |

|---|---|---|---|---|

| Sulfuric Acid (~30%) | 25–40 | 30–40 | Standard industrial method; exothermic. | google.comgoogle.commdpi.com |

| Tartaric Acid–Boric Acid | 20–25 | 50 | Less exothermic than sulfuric acid. | mdpi.com |

| Monochloroacetic Acid (MCA) | 80 | Not specified | Used with natural clays to improve activity. | researchgate.net |

| Benzene Sulfonic Acid (30%) | Room Temp (16-35) | 90 | Acts as both catalyst and emulsifier. | pjsir.org |

The yield of this compound hydrate and the selectivity of the reaction towards its formation are key metrics in evaluating the efficiency of a synthetic method.

With the tartaric acid-boric acid composite catalyst, a molar yield of 88% for this compound hydrate has been reported. mdpi.com Studies using a mixture of phosphoric acid and p-toluenesulfonic acid (PTSA) at an optimal temperature of 75°C resulted in a terpineol yield (from subsequent dehydration) of only 29.5%. researchgate.net However, a combination of formic acid and sulfuric acid has been shown to achieve a higher terpineol yield of 54.0 ± 8.2%-w/w. nih.gov

Selectivity is often discussed in the context of the subsequent conversion to terpineol. For instance, using a composite catalyst of boric acid and tartaric acid, the selectivity for terpineol was found to be 58.7% with an α-pinene conversion of 96.1%. nih.gov When a mandelic acid-boric acid composite catalyst was used without a solvent, the selectivity for terpineol was 55.5% at a similar conversion rate. mdpi.com

| Catalyst System | α-Pinene Conversion (%) | Product Yield (%) | Product Selectivity (%) | Reference |

|---|---|---|---|---|

| Tartaric Acid–Boric Acid | 96.1 | 88 (this compound Hydrate, mol) | 58.7 (Terpineol) | mdpi.com |

| Mandelic Acid–Boric Acid | 96.1 | Not specified | 55.5 (Terpineol) | mdpi.com |

| Formic Acid & Sulfuric Acid | Not specified | 54.0 ± 8.2 (Terpineol, w/w) | Not specified | nih.gov |

| Phosphoric Acid & Acetic Acid | Not specified | 53.5 (Terpineol, wt%) | Not specified | proquest.com |

Alternative Synthetic Pathways

While the hydration of α-pinene is the dominant route, research has explored the synthesis of terpineols (and by extension, their precursor this compound hydrate) from other monoterpenoids like geraniol (B1671447) and linalool. These pathways are less common for industrial production of this compound hydrate itself but are relevant in the broader context of terpene chemistry. The conversion of these acyclic alcohols into cyclic products like terpineol involves acid-catalyzed cyclization and hydration reactions.

Industrial Production Methods and Improvements

Industrial production of this compound hydrate has traditionally relied on batch processes using sulfuric acid. mdpi.com These methods require significant capital investment for cooling systems to manage the exothermic reaction. mdpi.com Furthermore, the use of strong acids necessitates corrosion-resistant reactors.

Recent innovations aim to improve the industrial process. One significant development is the use of continuous hydration methods. google.comgoogle.com A continuous process involves continuously feeding turpentine (B1165885) or pinene and the acid solution into a reactor and continuously extracting the this compound hydrate product. google.comgoogle.com This approach can improve production efficiency by over 30% and achieve yields of up to 100%. google.comaosproduct.com Continuous processes also allow for better control of reaction temperature and can lead to a more consistent product quality.

The use of milder catalyst systems, such as the tartaric acid-boric acid combination, which reduces the exothermicity of the reaction, is also a promising improvement for industrial-scale production. mdpi.com Additionally, replacing sulfuric acid with agents like benzene- or toluene-sulfonic acids can eliminate the need for added emulsifiers and costly low-temperature conditions. pjsir.org

Chiral Synthesis and Stereochemistry of this compound Hydrate

This compound hydrate, chemically known as p-menthane-1,8-diol monohydrate, possesses chiral centers, leading to the existence of stereoisomers. The cis and trans isomers are the most common, with the cis isomer being the form typically isolated in crystalline this compound hydrate. pjsir.org The spatial arrangement of the hydroxyl groups relative to the cyclohexane (B81311) ring defines its stereochemistry, which is a critical factor in its subsequent use for synthesizing specific isomers of terpineol and other derivatives.

While traditional synthesis methods often result in a racemic mixture, modern research is exploring stereoselective synthesis routes. Enzymatic and biocatalytic approaches, for instance, have shown promise in the broader field of terpenoid synthesis. mdpi.com Lipases, in particular, are recognized for their ability to catalyze reactions with high enantio- and regioselectivity, enabling the resolution of racemic mixtures to obtain specific enantiomers. mdpi.com Although direct chiral synthesis of this compound hydrate is a complex challenge, research into cofactor-independent hydratases, such as carotenoid 1,2-hydratase, is opening new avenues for the highly regioselective terminal hydration of terpenes. nih.gov This type of biocatalysis offers a green and efficient pathway to producing specific tertiary alcohols, a category to which this compound hydrate belongs. nih.gov The goal of these advanced methods is to control the synthesis to yield specific stereoisomers, thereby avoiding the need for downstream separation and enhancing the efficiency of producing target molecules like specific terpineol isomers.

Catalyst Development and Characterization in this compound Hydrate Synthesis

The synthesis of this compound hydrate is predominantly achieved through the acid-catalyzed hydration of α-pinene, a primary constituent of turpentine. unila.ac.idmdpi.com Catalyst selection is paramount as it influences reaction rate, yield, and the profile of byproducts. Research has evolved from using traditional mineral acids to developing more sophisticated and reusable catalyst systems.

Homogeneous Catalysts: Historically, strong mineral acids like sulfuric acid have been widely used. pjsir.orgmdpi.com However, their use is associated with challenges such as equipment corrosion, significant wastewater generation, and high energy consumption. mdpi.com To mitigate these issues, alternative homogeneous catalysts have been investigated. Organic acids, such as benzene- or toluene-sulfonic acids, have been shown to act as both mild hydrating and emulsifying agents, eliminating the need for additional emulsifiers and harsh reaction conditions, while achieving higher yields compared to sulfuric acid. pjsir.org More recently, composite catalysts, such as α-hydroxycarboxylic acid–boric acid systems (e.g., tartaric acid–boric acid), have been developed. These systems can catalyze the synthesis of this compound hydrate from α-pinene at room temperature, achieving yields as high as 88% by mole. mdpi.com

Heterogeneous Catalysts: A significant area of development is the use of solid, heterogeneous catalysts, which offer advantages in terms of easy separation from the reaction mixture, reusability, and reduced environmental impact. mdpi.com Various solid acid catalysts have been explored for terpene conversion. mdpi.com Examples include:

Acidic Resins: Strong acidic cation exchange resins like Amberlyst-15 have been successfully used for the hydration of α-pinene and turpentine oil. scielo.org.co

Zeolites: These microporous aluminosilicate (B74896) minerals, such as H-beta zeolite, can act as catalysts, with α-terpineol (a dehydration product of this compound hydrate) being a main product. scielo.org.co

Heteropoly Acids: Catalysts like phosphomolybdic acid (H₃PMo₁₂O₄₀) have demonstrated high conversion rates (up to 100%) in the hydration of α-pinene. longdom.org The presence of Brønsted acid sites in these catalysts tends to favor the formation of monocyclic compounds. longdom.org

Carbon-Based Solid Acids: Catalysts derived from biomass, such as sulfonated rice straw, have shown strong catalytic activity for α-pinene hydration, with high conversion and yield. mdpi.com

The table below summarizes the performance of various catalysts in the synthesis of this compound hydrate and related compounds.

| Catalyst System | Substrate | Key Reaction Conditions | Conversion (%) | Selectivity/Yield | Reference |

| Sulfuric Acid (30%) | α-Pinene | Industrial standard, requires refrigeration | Not specified | Standard for this compound hydrate synthesis | mdpi.com |

| Benzene-sulfonic Acid | Turpentine Oil | Room temperature, 90 hours | Not specified | Yield of 33% (hydrate) | pjsir.org |

| Tartaric Acid–Boric Acid | α-Pinene | 20–25 °C, 50 hours | Not specified | Yield of 88% by mole (hydrate) | mdpi.com |

| Amberlyst-15 | α-Pinene | 70 °C, 4 hours, 2-propanol solvent | Not specified | Yield of 36% (α-terpineol) | scielo.org.co |

| H₃PMo₁₂O₄₀ | α-Pinene | Equimolar water/α-pinene ratio | 100% | High selectivity for α-terpineol | longdom.org |

| Carbon-Based Solid Acid | α-Pinene | Not specified | 97.8% | Yield of 52.2% (α-terpineol) | mdpi.com |

Purification and Crystallization Techniques for this compound Hydrate

The final stage of manufacturing involves the purification of this compound hydrate to achieve the high purity required for its applications. Crystallization is the primary method for separation and purification. researchgate.netengineering.org.cn The process is designed to isolate the solid this compound hydrate from the unreacted oil, catalyst, and byproducts.

A typical procedure following synthesis involves pouring the reaction mixture into a beaker to allow for crystallization at room temperature. mdpi.com The crude crystals are then collected via filtration. mdpi.com Subsequent purification steps include:

Neutralization: The collected crystals are washed to remove residual acid catalysts. A solution of sodium hydroxide (B78521) (NaOH) or dilute ammonia (B1221849) is often used for this purpose. pjsir.orgmdpi.com

Washing: After neutralization, the crystals are washed with water to remove any remaining salts and impurities. pjsir.orgmdpi.com

Drying: The purified crystals are dried to remove residual moisture.

Modern pharmaceutical crystallization research focuses on gaining precise control over the crystallization process to influence crystal properties like size distribution, morphology, and polymorphism. researchgate.netmdpi.com Advanced analytical techniques are employed to characterize the resulting solid-state form. Methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine the hydration state and thermal properties, while powder X-ray diffraction (PXRD) provides information on the crystal structure. nih.gov The goal of these advanced techniques is to ensure batch-to-batch consistency and produce a final product with well-defined physical properties, which is crucial for pharmaceutical applications. researchgate.net

Analytical and Characterization Techniques for Terpin Hydrate

Spectroscopic Approaches for Terpin (B149876) Hydrate (B1144303) Characterization

Spectroscopic methods provide valuable information regarding the chemical structure, functional groups, and content of this compound hydrate.

Spectrophotometric assays are a common and often rapid method for determining the content of this compound hydrate in pharmaceutical products. One developed spectrophotometric method involves the treatment of this compound hydrate with phosphomolybdic acid under controlled conditions. This procedure allows for the determination of this compound hydrate content by comparing the absorbance with a suitable reference standard. While the specific wavelength for this compound hydrate's direct absorbance was not explicitly stated for this assay, related analyses for compounds like codeine in this compound hydrate elixirs have utilized ultraviolet (UV) spectrophotometric procedures, often at wavelengths such as 285 nanometers wikipedia.org. Such methods typically involve simple dilution steps for sample preparation, making them suitable for routine quality control in hospital pharmacies.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of solid materials, including pharmaceutical hydrates like this compound hydrate. ssNMR can provide precise insights into the crystal structure, including the positions and dynamics of water molecules within the hydrate lattice.

Key applications of ssNMR for hydrates include:

Distinguishing Hydration Levels: ssNMR, particularly using 13C and 15N experiments combined with Magic Angle Spinning (MAS) and cross-polarization (CP), can differentiate between various hydration levels of organic solids.

Crystal Structure Elucidation: While X-ray diffraction methods are primary for crystal structure, ssNMR complements these by offering insights into both crystalline and amorphous materials, and can help refine experimentally obtained data or differentiate polymorphic forms.

Hydrogen Bonding and Dynamics: Although direct information on water within the crystal structure might not always be provided by 13C and 15N ssNMR, 2H NMR experiments using D2O can be performed to study hydration and dehydration processes and the dynamics of water molecules.

The technique is particularly useful for understanding the solid-state properties of drug substances and how hydration affects them.

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for obtaining structural information and characterizing this compound hydrate, especially concerning its hydrated forms and polymorphic variations. FT-IR provides a "fingerprint" of the molecule based on its vibrational modes, allowing for identification and analysis of functional groups.

For pharmaceutical hydrates, FT-IR spectroscopy is used to:

Identify Polymorphic Forms: Different polymorphic crystal forms, including hydrates, can be identified by careful analysis of their fingerprint spectral region.

Analyze Hydrogen Bonding: FT-IR, along with Raman spectroscopy, enables the analysis of changes in hydrogen bonding networks that occur during hydration and dehydration processes.

Quality Control: FT-IR is a rapid and non-destructive method for confirming the identity and assessing the purity of this compound hydrate.

Common sample preparation techniques for FT-IR include KBr pellets for transmission measurements. For highly absorbing samples or when minimal sample preparation is desired, Attenuated Total Reflectance Infrared (ATR-IR) is a preferred non-destructive method. While FT-IR alone may not determine a completely unknown structure, it is highly effective when combined with other techniques for comprehensive characterization.

Thermal Analysis of this compound Hydrate

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for investigating the hydration state, stability, and thermal properties of this compound hydrate. These methods provide insights into mass changes associated with dehydration and energy changes related to phase transitions.

Thermogravimetric Analysis (TGA) for Hydration State and Stability

Thermogravimetric Analysis (TGA) is a powerful thermo-analytical method used to determine the number of water molecules per host substance molecule in hydrates, such as this compound hydrate encyclopedia.pubnih.govmdpi.com. TGA measures the change in mass of a sample as a function of temperature or time, allowing for the detection of mass loss due to the change in water content encyclopedia.pubnih.govmdpi.com.

For pharmaceutical hydrates like this compound hydrate, if a significant hysteresis in dehydration is observed during TGA, it can indicate that the resulting anhydrate is stable and can be further analyzed by other techniques like Powder X-ray Diffraction (PXRD) or Fourier-Transform Infrared (FT-IR) spectroscopy encyclopedia.pubnih.govmdpi.com. Conversely, if dehydration is reversible, a combination of methods, including Karl–Fischer titration, is often recommended for a comprehensive understanding encyclopedia.pubnih.gov.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of this compound hydrate, including melting and desolvation events mdpi.comakjournals.comakjournals.comresearchgate.net. DSC measures the heat flow into or out of a sample as a function of temperature, revealing endothermic or exothermic transitions.

Studies on this compound hydrate using DSC have revealed complex thermal behavior. A small, unidentified endotherm is consistently observed at approximately 100°C, just before the main melting endotherm akjournals.comakjournals.comresearchgate.net. This endotherm has been identified as an eutectic mixture formed between this compound hydrate and desolvated this compound, specifically in a 17/83 ratio of hydrate to anhydrous form akjournals.comakjournals.com.

The experimental conditions significantly influence the observed thermal events:

Open Pan Conditions : In an open pan, desolvation of this compound hydrate occurs, and the melting endotherm of the anhydrous form is observed at approximately 105°C akjournals.comakjournals.com.

Closed Pan Conditions : In a closed pan, desolvation is suppressed, and the melting endotherm of this compound hydrate is observed at 120°C, which is its commonly described melting point akjournals.comakjournals.com.

The presence of this eutectic mixture is noteworthy as it exhibits good compression ability and fast dissolution, suggesting potential implications for its use in therapeutic tablet formulations akjournals.comakjournals.com. The melting point of this compound hydrate remains constant even with the addition of more than 42% (g/g) of the anhydrous form. However, the peak enthalpy decreases linearly from the pure hydrate to the 83% eutectic mixture akjournals.com.

The following table summarizes key thermal properties of this compound hydrate and its related forms:

| Property | Temperature (°C) | Observation/Condition | Reference |

| Eutectic Endotherm | ~100 | Eutectic of this compound hydrate and desolvated this compound | akjournals.comakjournals.comresearchgate.net |

| Anhydrous Form Melting | 105 | Observed in open pan after desolvation | akjournals.comakjournals.com |

| This compound Hydrate Melting | 120 | Observed in closed pan (no desolvation) | akjournals.comakjournals.com |

| Melting/Freezing Point Range | 111.3-119.8 | General reported range for this compound hydrate | medchemexpress.com |

X-ray Diffraction Techniques for Crystal Structure Elucidation

X-ray diffraction techniques are fundamental for elucidating the crystal structure of this compound hydrate, providing detailed information on its molecular arrangement and crystallinity.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a widely applied method for crystal structure studies, particularly useful when single crystals suitable for Single-Crystal X-ray Diffraction (SCXRD) are not available encyclopedia.pubnih.govmdpi.com. PXRD provides data on unit cell parameters and is effective in differentiating between hydrated and dehydrated forms of a substance encyclopedia.pubnih.govmdpi.com. It can also be applied to study mixtures of solids and, in some cases, determine quantitative phase composition nih.govmdpi.com. PXRD patterns can be accurately calculated from known crystal structure files, which aids in refining experimental data or distinguishing various polymorphic forms, including hydrates nih.gov.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is considered the most informative technique for determining the structure of a hydrate, offering precise atomic positions within the crystal lattice encyclopedia.pubnih.govmdpi.com. This method is crucial for understanding the hydrogen bonding network and the exact placement and dynamics of water molecules within the crystal structure of this compound hydrate encyclopedia.pubnih.govmdpi.com.

The crystal structures of both "cis-terpin" (this compound hydrate) and "trans-terpin" have been elucidated using X-ray crystallography. These studies revealed the cis and trans relationships of the hydroxyl group at C-1 and the 1-hydroxy-1-methylethyl (B12665419) group at C-4 in the respective molecules, consistent with their solution structures researchgate.net. While highly informative, SCXRD is a demanding method, primarily due to the requirement for stable crystals typically at least 0.1 mm in size, a condition that can sometimes be challenging to meet for organic solids encyclopedia.pubnih.govmdpi.com.

Computational Chemistry and Modeling for this compound Hydrate

Computational chemistry and modeling play an increasingly vital role in complementing experimental analytical techniques for understanding this compound hydrate. These approaches offer theoretical insights into molecular and crystal structures, stability, and interactions.

When the hydration stoichiometry of a compound is known, computational approaches such as Molecular Mechanics (MM), Quantum Mechanics (QM), and Molecular Dynamics (MD) can provide a more precise understanding of the crystal structure, including the positions and dynamics of water molecules encyclopedia.pubnih.govmdpi.com. These methods can uniquely identify the crystallinity of active pharmaceutical ingredients (APIs) and determine the exact structure of a hydrated crystal nih.govmdpi.com.

Computational studies, including Density Functional Theory (DFT) calculations, can be employed to replicate and interpret calorimetry studies, helping to control for polymorphism and understand the factors influencing thermal events . For instance, such modeling can help explain the observed eutectic formation and the behavior of this compound hydrate under different thermal conditions. Furthermore, computational modeling contributes to the broader understanding of chemical processes involving this compound hydrate, such as its role as an intermediate in the industrial synthesis of terpineol (B192494) researchgate.netresearchgate.netmdpi.com.

Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) is a sophisticated multi-step computational methodology employed to determine the crystalline structure of materials. nih.govuni.lu In the context of hydrates, CSP can be utilized to predict the crystal structure of a hydrate when its stoichiometry is known. nih.govuni.lu The typical workflow for CSP involves an initial phase of molecular mechanics (MM) calculations, which are used to generate and rank various possible conformations of the compound. nih.govuni.lu Following this, selected conformers are subjected to more rigorous quantum mechanics (QM) calculations, which are performed on the entire crystal structures. nih.govuni.lu This dual-level approach allows for the observation of conformational polymorphism, which relates to different molecular conformations, and packing polymorphism, which pertains to different arrangements of molecules within the crystal lattice. nih.govuni.lu

Molecular Dynamics Simulations (Implied for understanding hydration/dehydration)

Molecular Dynamics (MD) simulations have emerged as an increasingly reliable and accessible technique for investigating various phenomena in biomedical sciences, including the intricate processes of hydration and dehydration in crystalline hydrates. uni.lunorman-network.com MD simulations offer the capability to track structural changes in real-time during dehydration, potentially revealing intermediate amorphous phases. uni.lu